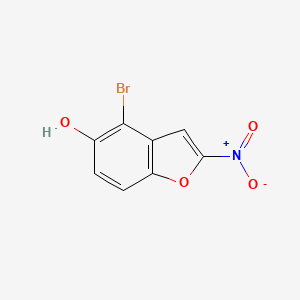![molecular formula C20H15N3OS B12894173 1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone CAS No. 72431-56-2](/img/structure/B12894173.png)
1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone typically involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents. One common method includes the acylation of 5-acetyl-4-aminopyrimidines using carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often involve the use of bases such as triethylamine or diisopropylethylamine to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiproliferative, antimicrobial, and anti-inflammatory activities.
Biology: It is used in research related to enzyme inhibition and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido[4,5-d]pyrimidine derivatives: These compounds are structurally related and have been studied for their medicinal properties.
Uniqueness
1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone is unique due to its specific substitution pattern and the presence of both amino and ketone functional groups
Properties
CAS No. |
72431-56-2 |
|---|---|
Molecular Formula |
C20H15N3OS |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-(5-amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C20H15N3OS/c1-12(24)18-16(21)15-17(13-8-4-2-5-9-13)22-19(23-20(15)25-18)14-10-6-3-7-11-14/h2-11H,21H2,1H3 |
InChI Key |
MOINRGWEDHMFIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(N=C(N=C2S1)C3=CC=CC=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B12894093.png)
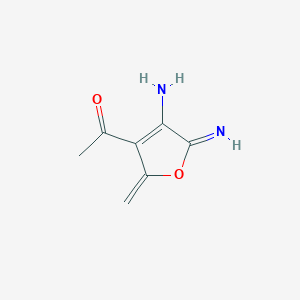

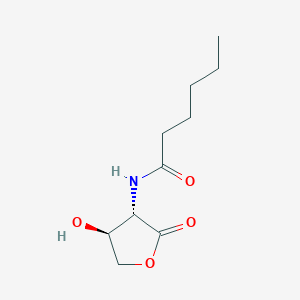

![Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole](/img/structure/B12894111.png)


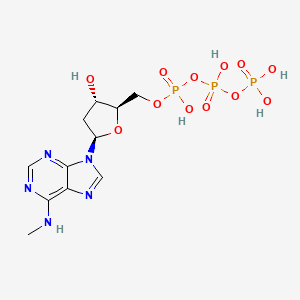

![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12894145.png)
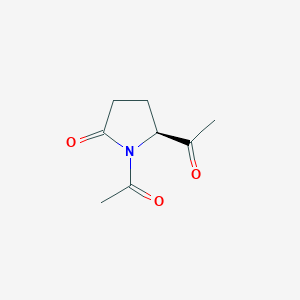
![1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B12894154.png)
